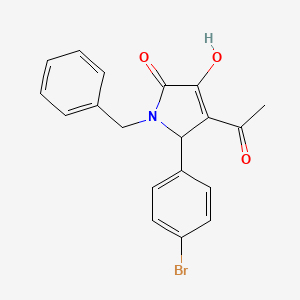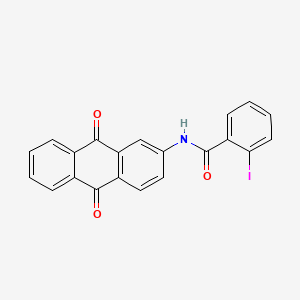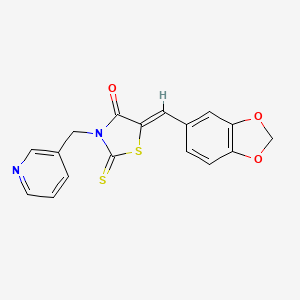
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide, also known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. It was first identified in a high-throughput screen for inhibitors of G9a, which is a key enzyme involved in the epigenetic regulation of gene expression. BIX-01294 has since been extensively studied for its potential use in cancer therapy, as well as in the treatment of neurological and psychiatric disorders.
作用机制
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide works by inhibiting the activity of G9a, which is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This modification is associated with the repression of gene expression, and G9a has been shown to be overexpressed in many types of cancer. By blocking G9a, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide can prevent the epigenetic silencing of tumor suppressor genes, leading to increased apoptosis and decreased tumor growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of G9a, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has also been shown to inhibit the activity of other histone methyltransferases, including GLP and SETDB1. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
实验室实验的优点和局限性
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide is its specificity for G9a, which makes it a useful tool for studying the role of G9a in various biological processes. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide is its relatively low potency, which can make it difficult to achieve complete inhibition of G9a in some cell types. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has been shown to have off-target effects on other histone methyltransferases, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of G9a, which could improve the efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide in cancer therapy. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide on autophagy and other cellular processes. Finally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide could be further studied for its potential use in the treatment of neurological and psychiatric disorders.
合成方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(4-morpholinylmethyl)aniline to give the desired benzamide product. The final step involves the addition of a methyl group to the benzene ring using dimethyl sulfate.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, and lung cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide works by inhibiting the activity of G9a, which is known to be overexpressed in many types of cancer. By blocking G9a, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide can prevent the epigenetic silencing of tumor suppressor genes, leading to increased apoptosis and decreased tumor growth.
In addition to its use in cancer therapy, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has also been studied for its potential use in the treatment of neurological and psychiatric disorders. G9a has been implicated in the regulation of neuronal gene expression, and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-20(21-17-4-5-18-19(13-17)26-11-10-25-18)16-3-1-2-15(12-16)14-22-6-8-24-9-7-22/h1-5,12-13H,6-11,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGRBBFONDNHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5085672.png)
![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)
![3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5085685.png)
![5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5085713.png)


![1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5085740.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5085748.png)
![1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone](/img/structure/B5085764.png)
![3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5085766.png)